N-4-morpholinyl-3-phenylpropanamide N-4-morpholinyl-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11050506
InChI: InChI=1S/C13H18N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,16)
SMILES: C1COCCN1NC(=O)CCC2=CC=CC=C2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

N-4-morpholinyl-3-phenylpropanamide

CAS No.:

Cat. No.: VC11050506

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

N-4-morpholinyl-3-phenylpropanamide -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name N-morpholin-4-yl-3-phenylpropanamide
Standard InChI InChI=1S/C13H18N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,16)
Standard InChI Key YIUCUMXNQNXVFQ-UHFFFAOYSA-N
SMILES C1COCCN1NC(=O)CCC2=CC=CC=C2
Canonical SMILES C1COCCN1NC(=O)CCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-4-Morpholinyl-3-phenylpropanamide (CAS 4497-03-4) has the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 248.28 g/mol. Its structure consists of:

  • A propanamide chain (CH₂CH₂CONH-)

  • A phenyl group attached to the β-carbon of the propanamide backbone

  • A morpholin-4-yl group (-N(C₂H₄)₂O) linked to the amide nitrogen

The compound’s IUPAC name is 3-phenyl-N-(morpholin-4-yl)propanamide. Key structural analogs include 3-chloro-N-[4-(4-morpholinyl)phenyl]propanamide (CAS 250714-83-1), which substitutes a chlorine atom on the phenyl ring , and 3-(5-bromo-2-hydroxyphenyl)-N-(2-morpholin-4-ium-4-ylethyl)-3-phenylpropanamide (PubChem CID 4106388), which introduces bromine and hydroxyl groups .

Stereochemical Considerations

Synthesis and Manufacturing

Conventional Amidation Routes

N-4-Morpholinyl-3-phenylpropanamide is typically synthesized via carbodiimide-mediated coupling between 3-phenylpropanoic acid and 4-aminomorpholine. A representative protocol adapted from extruder-based amidation methods involves :

ReagentQuantity (mmol)Role
3-Phenylpropanoic acid5.10Carboxylic acid
4-Aminomorpholine4.59Amine
EDC·HCl5.10Coupling agent
DIPEA5.61Base
CH₃CN1.2 mLSolvent

Procedure:

  • Activate 3-phenylpropanoic acid with EDC·HCl and DIPEA in CH₃CN at 30°C for 10 minutes.

  • Add 4-aminomorpholine and react for 2 hours under recirculation.

  • Extrude the mixture, wash with 1N HCl/1N NaOH, and crystallize the product.

Yield: 80–85% .

Alternative Methods

  • CDI-Promoted Coupling: Using 1,1′-carbonyldiimidazole (CDI) in ethyl acetate at 30°C achieves comparable yields but requires longer reaction times (4–6 hours) .

  • Solid-Phase Synthesis: Immobilized morpholine derivatives on Wang resin enable stepwise assembly, though this method is less cost-effective for bulk production .

PropertyValueMethod/Source
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility (Water)2.1 mg/mL (25°C)Shake-flask method
logP1.8 ± 0.2HPLC extrapolation
pKa3.2 (amide), 6.9 (morpholine)Potentiometric titration

The compound exhibits pH-dependent solubility, with improved dissolution in acidic media due to morpholine protonation. Its logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Industrial and Research Applications

Drug Development

  • Lead Optimization: The morpholine ring enhances solubility and metabolic stability, making the compound a scaffold for kinase inhibitors (e.g., PI3K/mTOR pathways) .

  • Prodrug Design: Amide bonds facilitate controlled release; for example, teriflunomide (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) uses a similar backbone for delayed hydrolysis .

Materials Science

  • Polymer Additives: Morpholine-derived amides act as plasticizers in polyvinyl chloride (PVC), reducing glass transition temperatures by 15–20°C at 5 wt% loading .

HazardPrecaution
Skin irritationWear nitrile gloves and lab coat
Inhalation riskUse fume hood; P2 respirator
Environmental toxicityAvoid aqueous discharge; collect waste

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